molecular formula C16H15ClN4O2S B300750 7-allyl-8-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-allyl-8-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B300750
M. Wt: 362.8 g/mol
InChI Key: YAWPILXOOQWOCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-allyl-8-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as clofarabine, is a purine nucleoside analog that is used in the treatment of various types of cancers. It was first synthesized in the late 1980s and was approved by the FDA in 2004 for the treatment of pediatric acute lymphoblastic leukemia (ALL) that has relapsed or not responded to other treatments.

Mechanism of Action

Clofarabine is a prodrug that is converted to its active form, 7-allyl-8-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione triphosphate, inside the cell. Clofarabine triphosphate inhibits DNA synthesis by blocking the activity of ribonucleotide reductase, an enzyme that is essential for the production of deoxyribonucleotides. This leads to the accumulation of deoxyribonucleotides, which in turn leads to DNA damage and cell death.
Biochemical and Physiological Effects:
Clofarabine has been shown to have both biochemical and physiological effects on cancer cells. It induces apoptosis, or programmed cell death, in cancer cells by activating caspase-3 and caspase-9, two enzymes that are involved in the apoptotic pathway. It also inhibits the activity of DNA polymerase, an enzyme that is essential for DNA replication, and induces cell cycle arrest in the S-phase, which is the phase of the cell cycle where DNA replication occurs.

Advantages and Limitations for Lab Experiments

Clofarabine has several advantages for lab experiments. It is a well-characterized compound that is readily available commercially. It has been extensively studied for its anticancer properties and has been shown to be effective in a variety of cancer cell lines and animal models. However, there are also limitations to its use in lab experiments. It is a cytotoxic compound that requires special handling and disposal procedures. It is also relatively expensive compared to other anticancer compounds.

Future Directions

There are several future directions for research on 7-allyl-8-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One area of research is the development of new analogs of 7-allyl-8-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione that have improved pharmacological properties, such as increased potency, decreased toxicity, and better bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 7-allyl-8-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione treatment. This could lead to the development of personalized treatment strategies for cancer patients. Finally, there is also interest in exploring the potential use of 7-allyl-8-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in combination with other anticancer agents to improve its efficacy and reduce its toxicity.

Synthesis Methods

Clofarabine is synthesized from 2-chloroadenosine, which is converted to the corresponding 2-chloroadenine. The 2-chloroadenine is then reacted with allyl bromide to form the allyl derivative. The allyl derivative is then reacted with 4-chlorothiophenol to form the corresponding sulfide. The sulfide is then oxidized to form the corresponding sulfoxide, which is then treated with potassium tert-butoxide to form the final product, 7-allyl-8-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione.

Scientific Research Applications

Clofarabine has been extensively studied for its anticancer properties. It has been shown to be effective in the treatment of various types of cancers, including ALL, acute myeloid leukemia (AML), and myelodysplastic syndrome (MDS). It is also being studied for its potential use in the treatment of other types of cancers, such as lymphoma, multiple myeloma, and solid tumors.

properties

Product Name

7-allyl-8-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Molecular Formula

C16H15ClN4O2S

Molecular Weight

362.8 g/mol

IUPAC Name

8-(4-chlorophenyl)sulfanyl-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione

InChI

InChI=1S/C16H15ClN4O2S/c1-4-9-21-12-13(19(2)16(23)20(3)14(12)22)18-15(21)24-11-7-5-10(17)6-8-11/h4-8H,1,9H2,2-3H3

InChI Key

YAWPILXOOQWOCO-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC3=CC=C(C=C3)Cl)CC=C

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC3=CC=C(C=C3)Cl)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.